molecular formula C10H18N2O4 B15053286 4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid

4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid

Cat. No.: B15053286
M. Wt: 230.26 g/mol
InChI Key: ZLTYSXLMVYGBJO-UHFFFAOYSA-N
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Description

4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid is a compound with the molecular formula C10H18N2O4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective tert-butoxycarbonyl (Boc) group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid typically involves the protection of the amino group of pyrrolidine-2-carboxylic acid with a tert-butoxycarbonyl group. This can be achieved using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid can undergo several types of chemical reactions, including:

    Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Coupling Reactions: It can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

    Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF).

Major Products Formed

    Substitution: Removal of the Boc group yields pyrrolidine-2-carboxylic acid.

    Coupling: Formation of peptide bonds with other amino acids or peptides.

Scientific Research Applications

4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group under acidic conditions, the free amine can participate in further reactions, such as peptide bond formation .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-6-4-7(8(13)14)11-5-6/h6-7,11H,4-5H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTYSXLMVYGBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(NC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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